molecular formula C16H29N5O8 B040064 Caldiamide CAS No. 119895-95-3

Caldiamide

Cat. No. B040064
M. Wt: 419.43 g/mol
InChI Key: RZESKRXOCXWCFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cylindrical macrocycles comprising two calix[3]aramide moieties has been achieved through one-step amide coupling reactions. These reactions involve monomers containing meta-alkylaminobenzoic acid units linked by para-phenylene bridges, leading to products with specific stereochemistry based on amide bond directionality (Saito et al., 2020). Similarly, calix[3]aramide-based macrocycles have been synthesized using Glaser coupling reactions, producing stereoisomers with unique chiroptical properties (Sakagami et al., 2020).

Molecular Structure Analysis

The molecular structure of calix[3]aramide-based compounds reveals a fixed conformation influencing their chiroptical properties. The structure allows for the formation of meso-forms and enantiomeric pairs, which exhibit mirror-image electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and circularly polarized luminescence (CPL) spectra. The absolute structure can be determined through the comparison of measured and calculated ECD and VCD spectra, showcasing the compound's fixed conformation and chiroptical activity (Saito et al., 2020).

Chemical Reactions and Properties

The calix[3]aramide structures demonstrate unique chemical reactions and properties, particularly in their ability to undergo stereochemical transformations and interactions with the environment. The intramolecular cyclic hydrogen bonds within these compounds can suppress or enable certain reactions, such as cone inversion, based on external stimuli like solvent composition (Katagiri et al., 2015).

Scientific Research Applications

  • Nuclear Waste Treatment : Caldiamide derivatives, specifically diamides, have been used in the declassification of nuclear liquid wastes. They aid in separating iron and zirconium from americium and plutonium and removing actinides from waste solutions in chloride medium, particularly from defense facilities (Cuillerdier, Musikas, & Nigond, 1993).

  • Medicine and Drug Research : Caldiamide has contributed significantly to medicine's progress through drug research, especially influenced by molecular biology and genomic sciences (Drews, 2000).

  • Nanotechnology : Caldiamide sodium, a component of gadodiamide injection, has a short renal excretion half-life and is primarily excreted via glomerular filtration. This property is crucial in biomedical applications, such as in diagnostics and therapeutic agents (Okazaki, Kurata, Yoshioka, & Hakusui, 1996).

  • Biomedical Research : Caldiamide and its derivatives have been explored for various biomedical applications. For example, caladium x hortulanum corm extract, which contains caldiamide structures, has shown potent antidiabetic, anti-inflammatory, and hepatoprotective properties (Shazhni, Renu, & Vijayaraghavan, 2018).

  • Pharmacokinetics and Stability Studies : Understanding the pharmacokinetics and stability of compounds like caldiamide sodium is critical for safe and effective drug development and usage (Okazaki et al., 1996).

properties

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESKRXOCXWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275659
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caldiamide

CAS RN

119895-95-3
Record name DTPA-BMA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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